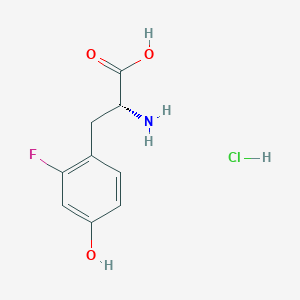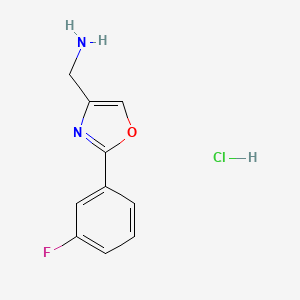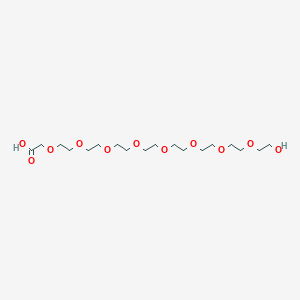
HO-Peg8-CH2cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg8-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, followed by the coupling of the activated carboxylic acid with polyethylene glycol. The reaction is usually carried out under mild conditions to prevent degradation of the polyethylene glycol chain .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: HO-Peg8-CH2cooh undergoes various chemical reactions, including:
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Esterification: Typically involves reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are often used
Major Products:
Esterification: Formation of polyethylene glycol esters.
Oxidation: Formation of polyethylene glycol carboxylic acids.
Substitution: Formation of various substituted polyethylene glycol derivatives
Scientific Research Applications
HO-Peg8-CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to study protein degradation pathways.
Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein function and regulation.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of advanced materials and drug delivery systems .
Mechanism of Action
The mechanism of action of HO-Peg8-CH2cooh involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .
Comparison with Similar Compounds
HO-Peg8-CH2CH2cooh (Hydroxy-PEG8-acid): Similar structure but with an additional methylene group.
HO-Peg6-CH2cooh: Shorter polyethylene glycol chain.
HO-Peg12-CH2cooh: Longer polyethylene glycol chain
Uniqueness: HO-Peg8-CH2cooh is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTAC synthesis. Its specific structure allows for efficient protein degradation while maintaining stability and biocompatibility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O11/c19-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18(20)21/h19H,1-17H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPRWHZNJDDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
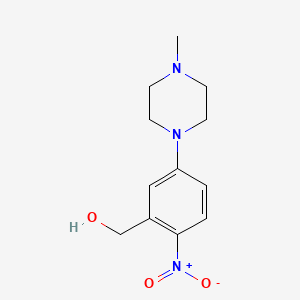
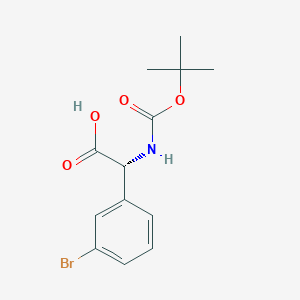
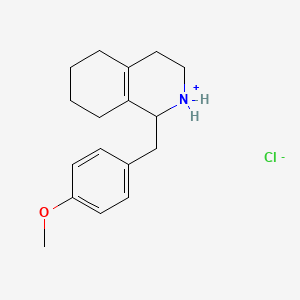
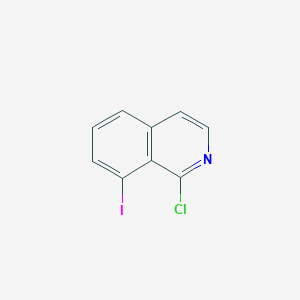
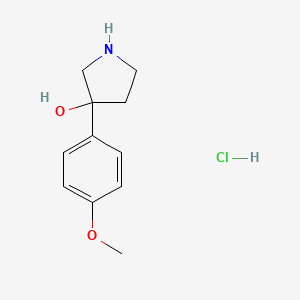
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8095700.png)
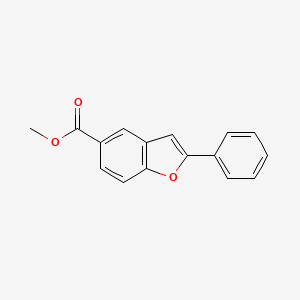
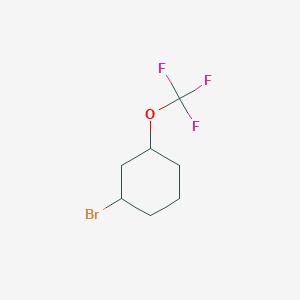
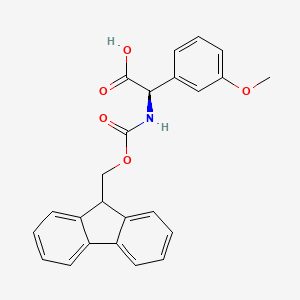
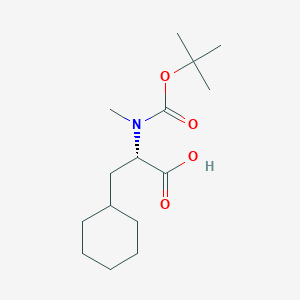

![Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B8095741.png)
